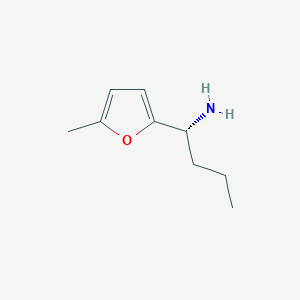
(1R)-1-(5-Methyl(2-furyl))butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-Methyl(2-furyl))butylamine is an organic compound that belongs to the class of amines It features a butylamine chain attached to a 5-methyl-2-furyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl(2-furyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-furaldehyde and butylamine.
Reaction Conditions: The key step involves the formation of the carbon-nitrogen bond. This can be achieved through reductive amination, where 5-methyl-2-furaldehyde is reacted with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost, and safety, often involving continuous flow reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Methyl(2-furyl))butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.
Medicine: It could be explored for its pharmacological properties, such as potential activity against certain diseases.
Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which (1R)-1-(5-Methyl(2-furyl))butylamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Furyl)butylamine: Similar structure but without the methyl group on the furan ring.
(1R)-1-(5-Methyl(2-thienyl))butylamine: Similar structure but with a thiophene ring instead of a furan ring.
(1R)-1-(5-Methyl(2-pyridyl))butylamine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the 5-methyl group on the furan ring in (1R)-1-(5-Methyl(2-furyl))butylamine may confer unique chemical properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R)-1-(5-methylfuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m1/s1 |
InChI Key |
XMVBGEGWNYBRJC-MRVPVSSYSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(O1)C)N |
Canonical SMILES |
CCCC(C1=CC=C(O1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















